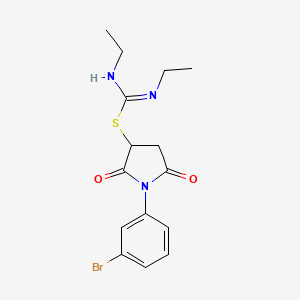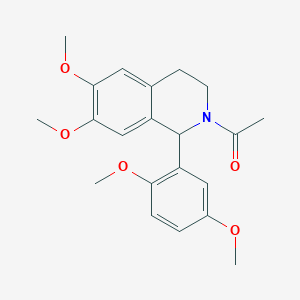
1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride, also known as Cbz-β-AP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a β-adrenergic receptor agonist and has been found to have significant effects on the cardiovascular system, making it a promising candidate for the treatment of various cardiovascular diseases.
Applications De Recherche Scientifique
1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been found to have significant positive effects on heart function, including increasing cardiac output and reducing myocardial ischemia-reperfusion injury. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.
Mécanisme D'action
The mechanism of action of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves its binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increases in cyclic AMP levels. This results in the activation of protein kinase A and downstream signaling pathways that contribute to the compound's physiological effects.
Biochemical and Physiological Effects
1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been found to have a number of biochemical and physiological effects, including increasing cardiac output, reducing myocardial ischemia-reperfusion injury, and reducing inflammation and oxidative stress. Additionally, it has been shown to have positive effects on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP in lab experiments is its specificity for β-adrenergic receptors, which allows for targeted activation of this pathway. However, one limitation is that its effects may be influenced by other factors, such as the presence of other compounds or variations in experimental conditions.
Orientations Futures
There are a number of potential future directions for research on 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP, including further exploration of its cardioprotective effects and potential therapeutic applications in other diseases, such as diabetes and metabolic syndrome. Additionally, research could focus on developing more potent and selective analogs of the compound, as well as investigating its effects on other signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves a multi-step process that includes the condensation of benzylamine with 9H-carbazole-9-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the protection of the hydroxyl group with isopropylidene, resulting in the formation of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP hydrochloride.
Propriétés
IUPAC Name |
1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24;/h1-13,18,23,25H,14-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUUDPGZLZUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)

